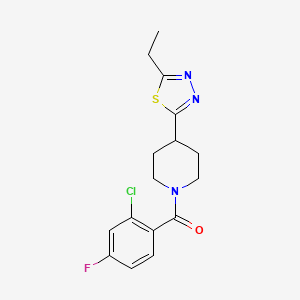
(2-Chloro-4-fluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-4-fluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17ClFN3OS and its molecular weight is 353.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with toll-like receptor 4 (tlr4) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit tlr4-mediated cytokine production through suppression of intracellular signaling .
Biochemical Pathways
Similar compounds have been found to suppress the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling .
Result of Action
Similar compounds have been found to suppress the production of multiple cytokines .
Análisis Bioquímico
Cellular Effects
It is suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Actividad Biológica
The compound (2-Chloro-4-fluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H17ClF N4S
- SMILES Notation : ClC1=C(C(C(C2)=CC=C2F)=N1)C(=O)N(C)C2=NNC(S2)C(C)C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the thiadiazole moiety is known to enhance the compound's reactivity and affinity towards certain biological receptors.
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, leading to alterations in intracellular signaling cascades. This could result in changes in cellular calcium ion levels and other second messengers .
- Enzyme Inhibition : The piperidine and thiadiazole groups may facilitate interactions with specific enzymes, potentially inhibiting their activity and thereby influencing metabolic pathways.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. The specific derivative has shown efficacy against a range of phytopathogenic microorganisms, suggesting potential applications in agricultural settings as a crop protection agent .
Anticancer Properties
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives with thiadiazole structures have been evaluated for their cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis through intrinsic and extrinsic pathways .
Case Studies
- Antitumor Activity : A study investigated a series of thiadiazole derivatives similar to our compound and found that they exhibited notable antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated significant growth inhibition compared to standard chemotherapeutic agents .
- In Vivo Studies : In animal models, compounds with similar structural features have demonstrated reduced tumor growth rates and improved survival rates when administered alongside conventional treatments, highlighting their potential as adjunct therapies in cancer treatment.
Data Tables
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)12-4-3-11(18)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSANIQIOJCPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














